4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)-
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Overview
Description
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure through cyclization reactions, followed by the introduction of functional groups via substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxoloquinoline derivatives and related structures with comparable functional groups.
Uniqueness
What sets 4H-Benzo(g)-1,3-benzodioxolo(4,5,6-de)quinolin-11-ol, 5,6,6a,7-tetrahydro-10,12-dimethoxy-6-methyl-, (6aS)- apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
19893-96-0 |
---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(12S)-2,17-dimethoxy-11-methyl-4,6-dioxa-11-azapentacyclo[10.7.1.03,7.08,20.014,19]icosa-1,3(7),8(20),14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C20H21NO5/c1-21-7-6-11-15-12(21)8-10-4-5-13(23-2)17(22)14(10)16(15)19(24-3)20-18(11)25-9-26-20/h4-5,12,22H,6-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
WVFYXDXLDUXBOO-LBPRGKRZSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C3=C(C5=C2OCO5)OC)C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=C(C5=C2OCO5)OC)C(=C(C=C4)OC)O |
Origin of Product |
United States |
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